molecular formula C16H15NO5S B2699143 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate CAS No. 921096-93-7

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate

Cat. No.: B2699143
CAS No.: 921096-93-7
M. Wt: 333.36
InChI Key: JWMZTUKOILLBAV-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxine core, followed by the introduction of the carboxamido and thiophene groups through a series of condensation and substitution reactions. Specific reagents and catalysts, such as palladium or copper catalysts, are often used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, or other aromatic rings.

Scientific Research Applications

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, that require specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
  • Thiophene-3-carboxylate derivatives
  • Carboxamido-substituted aromatic compounds

Uniqueness

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate is unique due to its combination of the 2,3-dihydrobenzo[b][1,4]dioxine core with a thiophene ring and a carboxamido group. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-2-20-16(19)11-5-8-23-15(11)17-14(18)10-3-4-12-13(9-10)22-7-6-21-12/h3-5,8-9H,2,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMZTUKOILLBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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